Prednisolone-21-Carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

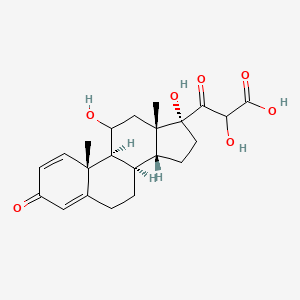

Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties This compound is characterized by the presence of a carboxylic acid group at the 21st position of the prednisolone molecule

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-21-Carboxylic Acid typically involves the following steps:

Starting Material: Prednisone acetate is used as the starting material.

Protective Reactions: Sequential 3, 20-keto protective reactions are carried out.

Reduction Reaction: 11-keto reduction reaction is performed.

Esterification: 21-hydroxyl esterification reaction is conducted.

Deprotection: 3, 20-keto deprotection reaction is carried out.

Hydrolysis: 21-acetic ester hydrolysis reaction is performed to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent the formation of byproducts during hydrolysis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, converting hydroxyl groups to ketones.

Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 21st position can yield a ketone, while reduction can revert it back to a hydroxyl group .

科学的研究の応用

Scientific Research Applications

Prednisolone-21-Carboxylic Acid has diverse applications in scientific research:

- Analytical Chemistry : Used as a reference standard for detecting and quantifying corticosteroids in various samples.

- Metabolic Pathways : Employed in studies investigating glucocorticoid metabolism, including interactions with enzymes like 11β-Hydroxysteroid dehydrogenase.

- Pharmaceutical Development : Research focuses on its therapeutic effects and potential roles in drug formulation.

- Immunological Studies : Investigated for its effects on immune modulation and inflammation .

Pharmacokinetics

This compound demonstrates complex pharmacokinetics, including:

- Absorption and Distribution : It is transported via corticosteroid-binding globulin and exhibits non-linear pharmacokinetics across different dosages.

- Metabolism : The compound undergoes metabolic conversion primarily mediated by 11β-HSD enzymes .

- Elimination : The elimination half-life and clearance rates are influenced by factors such as age, sex, and body weight, which are critical for determining dosing regimens .

ELISA Development

A study developed an enzyme-linked immunosorbent assay (ELISA) utilizing this compound to enhance sensitivity in measuring prednisolone levels in human serum. The assay demonstrated high specificity and recovery rates ranging from 88.32% to 102.50%, indicating its potential for clinical applications in monitoring glucocorticoid therapy .

Immunization Studies

Research involving the immunization of rabbits with this compound conjugates led to the production of polyclonal antibodies. This approach has implications for developing sensitive assays for glucocorticoids in biological samples .

Industrial Applications

This compound is utilized in:

作用機序

Prednisolone-21-Carboxylic Acid exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are mediated through these pathways .

類似化合物との比較

Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the carboxylic acid group at the 21st position.

Methylprednisolone: Another glucocorticoid with a methyl group at the 6th position, used for its potent anti-inflammatory effects.

Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th position.

Uniqueness: Prednisolone-21-Carboxylic Acid is unique due to the presence of the carboxylic acid group at the 21st position, which can influence its binding affinity and metabolic stability. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .

生物活性

Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a well-known glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This compound has garnered attention for its potential therapeutic applications and biochemical interactions within the body. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action

this compound primarily targets glucocorticoid receptors (GRs) in various tissues. Upon binding to these receptors in the cytoplasm, it forms a complex that translocates to the nucleus, where it influences gene transcription related to inflammation and immune responses.

Mode of Action

The compound modulates the expression of pro-inflammatory and anti-inflammatory genes. Specifically, it suppresses pro-inflammatory cytokines while promoting anti-inflammatory mediators, thereby reducing inflammation and modulating immune responses.

Pharmacokinetics

This compound exhibits concentration-dependent non-linear pharmacokinetics similar to its parent compound, prednisolone. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption following administration.

- Distribution : The compound binds to transport proteins like corticosteroid-binding globulin (CBG), facilitating its distribution to target tissues.

- Metabolism : Metabolized by enzymes such as 11β-Hydroxysteroid dehydrogenase (11β-HSD), which interconverts active and inactive forms of glucocorticoids .

This compound participates in various biochemical pathways, influencing cellular functions such as:

- Gene Expression : Regulates genes involved in glucose metabolism, cell cycle progression, apoptosis, and inflammation.

- Cellular Effects : Affects signaling pathways that modulate cellular metabolism and immune responses.

Case Studies

-

Sensitivity in ELISA Assays

A study optimized an in-house ELISA for detecting prednisolone derivatives, including this compound. The sensitivity achieved was notable, with recovery rates from human serum pools ranging from 88.32% to 102.50% . -

Long-term Effects on Health

Research indicates that prolonged exposure to glucocorticoids can lead to adverse health effects such as diabetes, hypertension, and increased susceptibility to infections. These findings highlight the importance of understanding the pharmacological profiles of compounds like this compound .

Pharmacological Characterization

Studies have demonstrated that modifications to prednisolone can yield compounds with reduced systemic side effects while maintaining anti-inflammatory efficacy. For instance, local anti-inflammatory steroid-21-oate esters exhibited minimal systemic side effects due to their rapid hydrolysis into inactive metabolites .

Applications in Scientific Research

This compound serves several purposes in scientific research:

- Analytical Chemistry : Used as a reference standard for quantifying corticosteroids.

- Biological Studies : Investigated for its role in metabolic pathways associated with glucocorticoids.

- Pharmaceutical Development : Explored for potential therapeutic applications and drug formulation strategies .

Summary of Biological Activity

| Parameter | Description |

|---|---|

| Target Receptor | Glucocorticoid receptors (GRs) |

| Mechanism of Action | Modulates gene expression related to inflammation |

| Pharmacokinetics | Concentration-dependent non-linear pharmacokinetics |

| Biochemical Pathways | Influences glucose metabolism, apoptosis, immune response |

| Research Applications | Analytical standards, metabolic pathway studies, therapeutic research |

特性

IUPAC Name |

3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICRVHUOJZUSPV-TZAHIGRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。